Amodiaquine-d10 (hydrochloride)
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Overview
Description
Amodiaquine-d10 (hydrochloride) is a deuterated form of Amodiaquine, a 4-aminoquinoline compound. It is primarily used as an antimalarial agent and has shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum . The deuterated form, Amodiaquine-d10, is often used in scientific research to study the pharmacokinetics and metabolism of Amodiaquine due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amodiaquine-d10 (hydrochloride) involves a multi-step process. One common method includes the following steps :
Mannich Reaction: This step involves the reaction of 4,7-dichloroquinoline with formaldehyde and diethylamine to form 4,7-dichloroquinoline-2-(diethylaminomethyl)phenol.
Substitution Reaction: The intermediate product undergoes a substitution reaction with 4-amino-7-chloroquinoline to form Amodiaquine.
Industrial Production Methods
Industrial production of Amodiaquine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Amodiaquine-d10 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-desethylamodiaquine, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
N-desethylamodiaquine: Formed through oxidation.
Various substituted derivatives: Depending on the reagents and conditions used.
Scientific Research Applications
Amodiaquine-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and kinetics due to its stable isotopic labeling.
Biology: Employed in the study of cellular uptake and metabolism.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Amodiaquine in the body.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mechanism of Action
The mechanism of action of Amodiaquine-d10 (hydrochloride) is similar to that of Amodiaquine. It is believed to inhibit heme polymerase activity in Plasmodium falciparum, leading to the accumulation of free heme, which is toxic to the parasite . The drug binds to free heme, preventing its conversion to a less toxic form, thereby disrupting the parasite’s membrane function .
Comparison with Similar Compounds
Amodiaquine-d10 (hydrochloride) is compared with other 4-aminoquinoline compounds such as:
Chloroquine: Similar in structure and activity but less effective against chloroquine-resistant strains.
Hydroxychloroquine: Used for similar purposes but has different pharmacokinetic properties.
Mefloquine: Another antimalarial with a different mechanism of action.
Amodiaquine-d10 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s metabolism .
Properties
Molecular Formula |
C20H24Cl3N3O |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H/i1D3,2D3,3D2,4D2;; |
InChI Key |
ROEBJVHPINPMKL-WBCDGJSESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H].Cl.Cl |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Origin of Product |
United States |
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